![molecular formula C7H7N3O B1315266 7-Methoxy-1H-pyrazolo[3,4-c]pyridine CAS No. 76006-10-5](/img/structure/B1315266.png)
7-Methoxy-1H-pyrazolo[3,4-c]pyridine
Overview
Description
7-Methoxy-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C7H7N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. For example, refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride, can yield the desired pyrazolopyridine derivative .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazolopyridine oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-Methoxy-1H-pyrazolo[3,4-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of tropomyosin receptor kinases, which are involved in cell proliferation and differentiation. The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways, such as the Ras/Erk and PI3K/Akt pathways .
Comparison with Similar Compounds
- 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine
- 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Uniqueness: 7-Methoxy-1H-pyrazolo[3,4-c]pyridine is unique due to its methoxy group, which can influence its electronic properties and reactivity. This functional group can also enhance its binding affinity to certain biological targets, making it a valuable scaffold in medicinal chemistry .
Biological Activity
7-Methoxy-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Structure and Properties
The molecular formula for this compound is . The compound features a methoxy group at the 7-position of the pyrazolo[3,4-c]pyridine core, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly kinases. These interactions can modulate essential cellular processes such as:
- Cell Growth and Differentiation : By influencing kinase signaling pathways, this compound can affect cell proliferation and differentiation.
- Apoptosis : The modulation of apoptotic pathways suggests potential applications in cancer therapy.
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain pathogens.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Studies have reported IC50 values in the micromolar range against several cancer cell lines, indicating potent anticancer activity.
- Mechanism : The compound appears to inhibit key enzymes involved in cell cycle regulation and apoptosis.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promise as an antimicrobial agent:
- Bacterial Inhibition : It has demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some studies suggest antifungal properties as well.
Structure-Activity Relationship (SAR)
The SAR of this compound reveals that modifications to the pyrazole ring can significantly alter its biological activity. Key findings include:
Compound Variation | Biological Activity | Notes |
---|---|---|
Methoxy Substitution | Enhanced cytotoxicity | Critical for binding affinity |
Halogen Substitution | Varies activity | Different halogens yield different reactivities |
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Cancer Cell Lines :
- Objective : Assess cytotoxicity against A172 and U87MG cells.
- Findings : The compound exhibited an IC50 value of approximately 10 µM, indicating significant anticancer potential.
-
Antimicrobial Evaluation :
- Objective : Evaluate the antimicrobial efficacy against E. coli and S. aureus.
- Findings : Showed inhibition zones comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Methoxy-1H-pyrazolo[3,4-c]pyridine, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation reactions or halogenation processes. Key steps include:
- Cyclocondensation : Reacting pyridine N-oxides with hydrazines or amidrazones to form the pyrazolo[3,4-c]pyridine core .
- Solvent optimization : Methanol or dichloromethane improves yield by minimizing side products, while temperature control (e.g., 50–80°C) enhances regioselectivity .
- Halogenation : For brominated derivatives, N-bromosuccinimide (NBS) in dimethylformamide (DMF) achieves efficient substitution at the 3- or 5-position .
Methodological Tip : Use thin-layer chromatography (TLC) to monitor reaction progress and optimize purification via column chromatography with silica gel .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound derivatives?
- NMR Spectroscopy : H and C NMR resolve substituent positions (e.g., methoxy at 7-position) and confirm regiochemistry .
- Infrared (IR) Spectroscopy : Identifies functional groups like C-Br (600–500 cm) and C-O (1250–1050 cm) .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns for purity assessment .
Advanced Tip : Pair experimental data with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to validate electronic structures .
Q. What preliminary biological screening approaches are recommended for assessing pharmacological potential?
- Enzyme Inhibition Assays : Test interactions with kinases (e.g., FGFR, BTK) or phosphodiesterases (e.g., PDE4) using fluorescence-based or radiometric assays .
- Cytotoxicity Screening : Use cell lines (e.g., H1581 xenograft models) to evaluate antitumor activity .
- Molecular Docking : Predict binding affinities to targets like tropomyosin receptor kinases (TRKs) using software such as AutoDock .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., PDE4 vs. kinase inhibition)?
- Selectivity Panels : Compare IC values across multiple targets (e.g., kinase vs. PDE4 inhibition) to identify off-target effects .
- Structural Analysis : Use X-ray crystallography or mutagenesis to determine if substituents (e.g., methoxy at 7-position) alter binding modes .
- In Vivo Validation : Test compounds in disease-specific models (e.g., FGFR1-driven tumors or eosinophil-rich inflammation) to confirm mechanism relevance .
Q. What strategies improve the yield and purity of this compound during multi-step synthesis?
- Stepwise Optimization : Isolate intermediates (e.g., halogenated precursors) before methoxy group introduction to reduce side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency, while methanol improves cyclocondensation yields .
- Purification : Use recrystallization with acetonitrile or gradient elution in HPLC for >95% purity .
Q. What computational methods aid in predicting reactivity and interaction mechanisms?
- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites (e.g., C7 reactivity in HMBPP derivatives) .
- Molecular Dynamics (MD) Simulations : Study solvation effects and binding pocket flexibility for target engagement .
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions influencing stability (e.g., σ→π* interactions in the pyridine ring) .
Q. How can researchers design analogues to enhance target selectivity?
- Substituent Engineering : Introduce halogens (Br, Cl) at the 3- or 5-position to modulate steric/electronic profiles for kinase selectivity .
- Stereochemical Modifications : Test enantiomers (e.g., (3aS,7aR)-configured derivatives) to improve specificity for chiral binding pockets .
- Bioisosteric Replacement : Swap methoxy with ethoxy or fluorine to balance solubility and binding affinity .
Properties
IUPAC Name |
7-methoxy-1H-pyrazolo[3,4-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-6-5(2-3-8-7)4-9-10-6/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNTXLHECGMQSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506259 | |
Record name | 7-Methoxy-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76006-10-5 | |
Record name | 7-Methoxy-1H-pyrazolo[3,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76006-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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